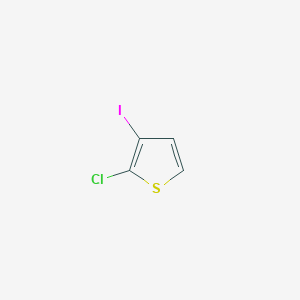![molecular formula C17H12Cl4N2O2 B13998406 4,5,6,7-Tetrachloro-2-{2-[methyl(phenyl)amino]ethyl}-1H-isoindole-1,3(2H)-dione CAS No. 72054-52-5](/img/structure/B13998406.png)
4,5,6,7-Tetrachloro-2-{2-[methyl(phenyl)amino]ethyl}-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5,6,7-tetrachloro-2-[2-(methyl-phenyl-amino)ethyl]isoindole-1,3-dione is a synthetic compound that belongs to the class of isoindoline-1,3-dione derivatives.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-tetrachloro-2-[2-(methyl-phenyl-amino)ethyl]isoindole-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the N-isoindoline-1,3-dione scaffold . For instance, the reaction of 2-aminoimidazole with 3,4,5,6-tetrachlorophthalic anhydride in refluxing acetic acid can yield 4,5,6,7-tetrachloro-2-(1H-imidazol-2-yl)isoindoline-1,3-dione .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar condensation reactions under controlled conditions to ensure high yield and purity. The use of deep eutectic solvents (DES) and concentrated solar radiation (CSR) has been explored to streamline the process and make it more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
4,5,6,7-tetrachloro-2-[2-(methyl-phenyl-amino)ethyl]isoindole-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one or more chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinophthalone derivatives, while substitution reactions can produce a variety of substituted isoindoline-1,3-diones .
Wissenschaftliche Forschungsanwendungen
4,5,6,7-tetrachloro-2-[2-(methyl-phenyl-amino)ethyl]isoindole-1,3-dione has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4,5,6,7-tetrachloro-2-[2-(methyl-phenyl-amino)ethyl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to multiple receptors and enzymes, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,5,6,7-tetrachloro-2-(1H-imidazol-2-yl)isoindoline-1,3-dione
- 4,5,6,7-tetrachloro-3-((3-methyl-4-((4-((4,5,6,7-tetrachloro-1-oxo-1H-isoindol-3-yl)amino)phenyl)azo)phenyl)amino)-1H-isoindol-1-one
- N-(2-Hydroxyethyl)phthalimide
Uniqueness
4,5,6,7-tetrachloro-2-[2-(methyl-phenyl-amino)ethyl]isoindole-1,3-dione is unique due to its specific substitution pattern and the presence of both tetrachloro and methyl-phenyl-amino groups. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
72054-52-5 |
|---|---|
Molekularformel |
C17H12Cl4N2O2 |
Molekulargewicht |
418.1 g/mol |
IUPAC-Name |
4,5,6,7-tetrachloro-2-[2-(N-methylanilino)ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C17H12Cl4N2O2/c1-22(9-5-3-2-4-6-9)7-8-23-16(24)10-11(17(23)25)13(19)15(21)14(20)12(10)18/h2-6H,7-8H2,1H3 |
InChI-Schlüssel |
ZDESVFXSRXBUOA-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCN1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


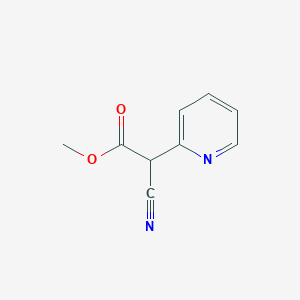
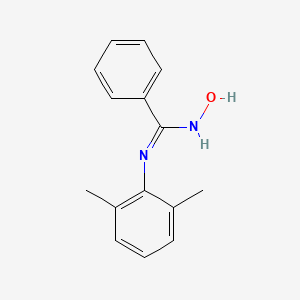
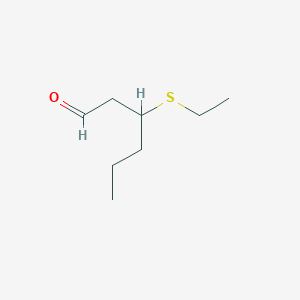

![{4-[(e)-Phenyldiazenyl]phenyl}arsonic acid](/img/structure/B13998339.png)


![3-[N-(2-hydroxyethyl)anilino]propanenitrile;sulfuric acid](/img/structure/B13998361.png)

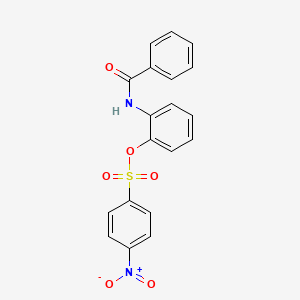
![3-Methoxy-8,8-dimethyl-2-(4-methylphenyl)sulfonyloxy-4,7,9-trioxabicyclo[4.3.0]nonane](/img/structure/B13998367.png)
![(2R,4S,5R)-2-(4-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenyl-1,3-oxazolidine-5-carboxylate](/img/structure/B13998373.png)

